L-Glutamine-2,3,3,4,4-d5
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Overview
Description
L-Glutamine-2,3,3,4,4-d5 is a deuterated form of L-Glutamine, an amino acid that plays a crucial role in various metabolic processes. The deuterium atoms replace the hydrogen atoms at specific positions in the molecule, making it useful in various scientific studies, particularly in metabolic and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine-2,3,3,4,4-d5 typically involves the incorporation of deuterium into the L-Glutamine molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O).
Chemical Synthesis: This involves the use of deuterated reagents in the synthesis of L-Glutamine.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated precursors and optimized reaction conditions to ensure high yield and purity. The process is typically carried out in specialized facilities equipped to handle deuterated compounds .
Chemical Reactions Analysis
Types of Reactions
L-Glutamine-2,3,3,4,4-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form deuterated glutamic acid.
Reduction: It can be reduced to form deuterated derivatives of glutamine.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the integrity of the deuterium atoms .
Major Products Formed
The major products formed from these reactions include deuterated glutamic acid, deuterated glutamine derivatives, and other deuterated amino acids .
Scientific Research Applications
L-Glutamine-2,3,3,4,4-d5 has a wide range of applications in scientific research:
Metabolic Studies: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of glutamine metabolism.
Biochemical Research: It helps in studying enzyme kinetics and protein synthesis.
Medical Research: It is used in the study of diseases like cancer and diabetes, where glutamine metabolism plays a crucial role.
Industrial Applications: It is used in the production of deuterated drugs and other deuterated compounds for pharmaceutical research.
Mechanism of Action
L-Glutamine-2,3,3,4,4-d5 exerts its effects by participating in various metabolic pathways. It is converted to deuterated glutamate by the enzyme glutaminase, which then enters the tricarboxylic acid cycle. This conversion is crucial for energy production and the synthesis of nucleotides and other amino acids . The deuterium atoms help in tracing these pathways and understanding the detailed mechanisms of action .
Comparison with Similar Compounds
Similar Compounds
L-Glutamine-13C5: Another isotopically labeled form of L-Glutamine, where carbon atoms are replaced with carbon-13.
L-Glutamic acid-2,3,3,4,4-d5: A deuterated form of L-Glutamic acid, similar to L-Glutamine-2,3,3,4,4-d5 in terms of deuterium labeling.
Uniqueness
This compound is unique due to its specific deuterium labeling, which makes it particularly useful in studies involving hydrogen-deuterium exchange and metabolic tracing. Its stability and incorporation into metabolic pathways without altering the biological activity of glutamine make it a valuable tool in research .
Biological Activity
L-Glutamine-2,3,3,4,4-d5 is a deuterated form of the non-essential amino acid L-glutamine, characterized by the substitution of five hydrogen atoms with deuterium. This isotopic labeling enhances its utility in various biochemical and metabolic studies. The compound plays a significant role in cellular metabolism, protein synthesis, and nitrogen transport. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.
This compound participates in several critical metabolic pathways:
- Conversion to Glutamate : The compound is converted to deuterated glutamate by the enzyme glutaminase. This reaction is crucial for entering the tricarboxylic acid (TCA) cycle, which is essential for energy production and the synthesis of nucleotides and other amino acids.
- Role in Immune Function : L-glutamine is vital for maintaining the integrity of the gastrointestinal tract and supporting immune cell function. It acts as a preferred fuel source for enterocytes and lymphocytes, enhancing their proliferation and activity during catabolic states .
- Metabolic Tracing : The deuterated nature of this compound allows researchers to trace metabolic pathways using techniques such as mass spectrometry. This capability provides insights into how glutamine is utilized within various biological systems.
Applications in Research
This compound has diverse applications across multiple fields:
- Metabolic Studies : Used as a tracer to investigate glutamine metabolism and its role in various diseases like cancer and diabetes.
- Biochemical Research : Aids in studying enzyme kinetics and protein synthesis mechanisms.
- Medical Research : Investigated for its potential therapeutic effects on conditions associated with altered glutamine metabolism .
Case Studies
- Cancer Metabolism : A study demonstrated that L-glutamine metabolism is significantly altered in cancer cells. By using this compound as a tracer, researchers tracked how glutamine-derived metabolites contribute to tumor growth and survival .
- Immune Response : Research showed that supplementation with L-glutamine can enhance immune responses during stress conditions by improving gut barrier function and reducing bacterial translocation .
Data Table: Comparison of Glutamine Forms
Compound Name | Structure | Unique Features |
---|---|---|
L-Glutamine | C5H10N2O2 | Non-deuterated form; widely used in nutrition |
L-Glutamic Acid | C5H9NO4 | Involved in neurotransmission |
N-Acetyl-L-Glutamine | C7H12N2O3 | Acetylated form; enhances solubility |
This compound | C5D5H5N2O2 | Deuterated form; allows precise tracking in studies |
Properties
IUPAC Name |
(2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-NKXUJHECSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.